Cas no 1361055-04-0 (7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan])
![7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] structure](https://www.kuujia.com/scimg/cas/1361055-04-0x500.png)
7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] Chemical and Physical Properties
Names and Identifiers
-
- J3.583.010C
- (aR)-7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan]
- 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan]
-
- MDL: MFCD32641146
- Inchi: 1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2
- InChI Key: DWSOPRPHECDVRB-UHFFFAOYSA-N
- SMILES: P1(N2C3=CC=CC=C3C=CC3=CC=CC=C23)OC2=CC=CC3CCC4(C=32)C2C(=CC=CC=2CC4)O1
Computed Properties
- Exact Mass: 473.15446601 g/mol
- Monoisotopic Mass: 473.15446601 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 35
- Rotatable Bond Count: 1
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 473.5
- XLogP3: 8.7
- Topological Polar Surface Area: 21.7
7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB549241-25 mg |
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%; . |
1361055-04-0 | 98% | 25mg |
€150.00 | 2023-07-10 | |
Ambeed | A1006155-1g |
(11aR)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine |
1361055-04-0 | 97% | 1g |
$505.0 | 2025-02-20 | |
Ambeed | A1006155-100mg |
(11aR)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine |
1361055-04-0 | 97% | 100mg |
$103.0 | 2025-02-20 | |
1PlusChem | 1P01JNGO-100mg |
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1'',7''-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine |
1361055-04-0 | 97% | 100mg |
$83.00 | 2023-12-22 | |
A2B Chem LLC | AZ95688-100mg |
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1'',7''-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine |
1361055-04-0 | 95% | 100mg |
$73.00 | 2024-04-20 | |
Aaron | AR01JNP0-100mg |
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1'',7''-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine |
1361055-04-0 | 97% | 100mg |
$37.00 | 2025-02-12 | |
Ambeed | A1006155-250mg |
(11aR)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine |
1361055-04-0 | 97% | 250mg |
$191.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R932616-100mg |
(11aR)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine |
1361055-04-0 | 97% | 100mg |
¥898.20 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R932616-250mg |
(11aR)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine |
1361055-04-0 | 97% | 250mg |
¥1,422.00 | 2022-10-10 | |
1PlusChem | 1P01JNGO-1g |
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1'',7''-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine |
1361055-04-0 | 97% | 1g |
$463.00 | 2023-12-22 |
7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] Related Literature
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan]
Comprehensive Analysis of 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] (CAS No. 1361055-04-0)
The compound 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] (CAS No. 1361055-04-0) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a spirobi[indan] core with a dibenzo[b,f]azepine derivative, linked via a phosphinidene bridge. This configuration endows the compound with distinct electronic and steric properties, making it a subject of interest in advanced material science and pharmaceutical research.
In recent years, the demand for high-performance organic materials has surged, driven by applications in OLED technology, photovoltaic cells, and catalysis. Researchers are particularly intrigued by the electron-rich nature of 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan], which could enhance charge transport in optoelectronic devices. Its spirocyclic architecture also offers exceptional thermal stability, a critical factor for long-lasting electronic components.
The synthesis of this compound involves multi-step organic reactions, including phosphorylation and cyclization techniques. Its CAS No. 1361055-04-0 serves as a unique identifier in chemical databases, streamlining research and regulatory compliance. Given its complexity, purity and yield optimization are key challenges, often addressed through green chemistry principles to minimize environmental impact—a topic gaining traction in sustainable innovation discussions.
Beyond materials science, 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] has potential biomedical applications. Its azaheterocyclic motifs resemble pharmacophores found in CNS-targeting drugs, sparking investigations into neurodegenerative disease therapies. However, rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are essential before clinical exploration.
From an industrial perspective, scalability is a frequent query among stakeholders. The compound’s niche applications align with Industry 4.0 trends, where custom synthesis and molecular engineering are prioritized. Analytical techniques like HPLC-MS and NMR spectroscopy are indispensable for quality control, ensuring batch-to-batch reproducibility.
In summary, 7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan] exemplifies the convergence of cutting-edge chemistry and applied technology. Its versatility addresses pressing needs in renewable energy and precision medicine, while its synthesis reflects the evolving landscape of eco-friendly manufacturing. As research progresses, this compound may unlock breakthroughs across interdisciplinary domains.
1361055-04-0 (7,7'-[[(5H-Dibenzo[b,f]azepine-5-yl)phosphinidene]bisoxy]-1,1'-spirobi[indan]) Related Products
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
